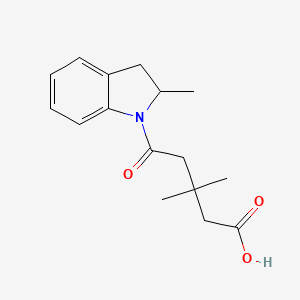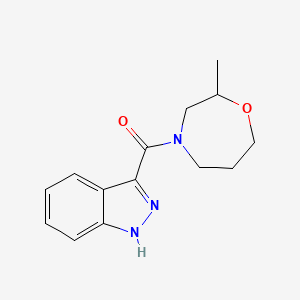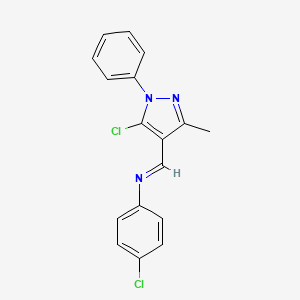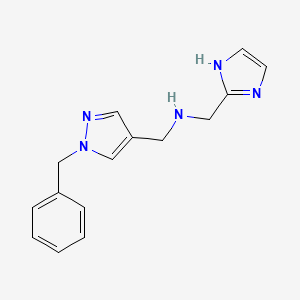![molecular formula C13H15NO4 B7568803 (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568803.png)
(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, also known as furanomycin, is a natural product isolated from Streptomyces griseus. It is a complex molecule with a unique structure that has attracted the attention of researchers from various fields. Furanomycin has been studied for its potential applications in medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The molecule binds to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. Peptidoglycan is a key component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival. By inhibiting MurA, (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid prevents the formation of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects
Furanomycin has been shown to have antimicrobial and antitumor activity in vitro and in vivo. The molecule has been shown to inhibit the growth of various bacteria, including drug-resistant strains, and it has also been shown to have cytotoxic effects on cancer cells. Furanomycin has been proposed as a potential chemotherapeutic agent for the treatment of cancer and other diseases caused by bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit drug-resistant bacteria, and its potential applications in medicine, agriculture, and industry. However, the limitations of using (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid include its complex structure, its low yield from natural sources, and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid. One direction is the development of more efficient synthetic routes for the production of the molecule. Another direction is the optimization of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid derivatives with improved antimicrobial and antitumor activity. Additionally, the potential applications of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid in agriculture and industry could be further explored. Finally, the mechanism of action of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid could be studied in more detail to identify new targets for the development of novel antibiotics and chemotherapeutic agents.
Métodos De Síntesis
Furanomycin is a complex molecule that is not easy to synthesize. The natural product is isolated from Streptomyces griseus, which makes the extraction process time-consuming and expensive. However, several synthetic routes have been developed to produce (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid in the laboratory. One of the most efficient methods is the total synthesis approach, which involves the step-by-step assembly of the molecule from simple building blocks. The total synthesis of (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been achieved by several research groups, and the process involves the use of various chemical reactions and techniques.
Aplicaciones Científicas De Investigación
Furanomycin has been studied for its potential applications in medicine, agriculture, and industry. In medicine, (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been shown to have antimicrobial activity against various bacteria, including drug-resistant strains. The molecule inhibits bacterial cell wall synthesis by binding to the enzyme MurA, which is essential for the biosynthesis of peptidoglycan. Furanomycin has also been shown to have antitumor activity, and it has been proposed as a potential chemotherapeutic agent.
In agriculture, (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been studied for its ability to control plant diseases caused by bacteria and fungi. The molecule has been shown to have broad-spectrum activity against various plant pathogens, including Pseudomonas syringae and Botrytis cinerea. Furanomycin has been proposed as a natural alternative to synthetic pesticides, which can have negative impacts on the environment and human health.
In industry, (2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has been studied for its potential applications in the production of biofuels and other chemicals. The molecule can be used as a starting material for the synthesis of various compounds, including furan-based chemicals and pharmaceuticals. Furanomycin has also been proposed as a potential catalyst for biomass conversion, which could lead to the development of more sustainable and environmentally friendly processes.
Propiedades
IUPAC Name |
(2R)-1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9-4-5-10(18-9)6-7-12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/b7-6+/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKVZSZJNIZDE-XUIVZRPNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)



![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)
![N-[3-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7568777.png)

![5-[2-(3-Bromophenyl)pyrrolidin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7568795.png)
![(2R)-1-[(E)-3-(2-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568806.png)
![(2R)-1-[(E)-3-(4-methylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568812.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7568826.png)

![(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568832.png)
